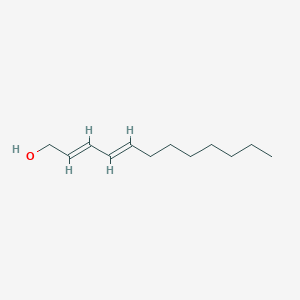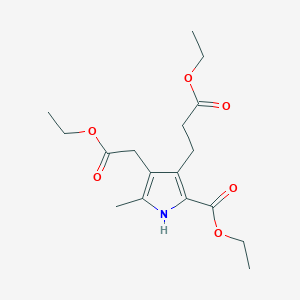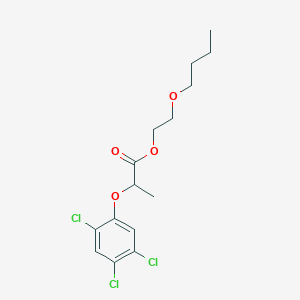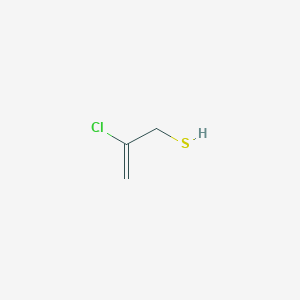
オキサム酸
説明
Oxamic acid, also known as oxamic acid, is an organic compound with the molecular formula C2H3NO3. It is a colorless, odorless solid that is soluble in water and has a molar mass of 117.05 g/mol. Oxamic acid is a versatile compound that has a wide range of applications in science, medicine, and industry. It is used in the synthesis of various compounds, as a reagent in biochemical experiments, and as a precursor to various drugs. Oxamic acid has been studied extensively in the past few decades, and its biochemical and physiological effects are well-known.
科学的研究の応用
カルバモイルラジカルの生成
オキサム酸は、カルバモイルラジカル生成の前駆体として役立ちます。 このプロセスは、熱、光化学、電気化学、または光電気化学などの様々な手段によって達成することができます 。これらのラジカルは求核性があり、不飽和系に付加することができ、幅広い重要なアミドの合成につながります。
窒素含有有機分子の合成
単電子酸化による脱カルボキシル化を起こす能力があるため、オキサム酸は窒素含有有機分子の合成における重要な中間体です 。様々な化学合成や医薬品用途において不可欠な複雑な分子の構築を促進します。
ウレタン、尿素、チオ尿素の調製
オキサム酸の酸化脱カルボキシル化は、ウレタン、尿素、チオ尿素の調製のための簡単な経路を提供します 。これらの化合物は、プラスチック、医薬品、農薬の製造において重要な用途を持っています。
ラジカル付加反応
オキサム酸から生成されたカルバモイルラジカルは、様々なラジカル付加反応に関与することができます。 アルキン、アレーン、ヘテロアレーンに付加することができ、これは窒素含有基質を生成するための信頼性の高い方法です 。
ラジカル化学における機構的研究
オキサム酸誘導体は、ラジカル化学を理解するための機構的研究に使用されます。 研究者は、電子スピン共鳴(ESR)などの技術を使用してカルバモイルラジカルの挙動を観察し、それらの反応性と安定性に関する洞察を得ています 。
脱カルボキシル化カップリング反応
オキサム酸は、光レドックス触媒系を使用してアリールハライドとの脱カルボキシル化カップリング反応に参加することができます。 この方法は、オキサム酸を他の化合物とカップリングして複雑な有機構造を形成するための効率的な方法であると報告されています 。
作用機序
Target of Action
Oxamic acid primarily targets Lactate Dehydrogenase (LDH) . LDH is an enzyme that plays a crucial role in the conversion of lactate to pyruvate and vice versa. It is involved in the final step of anaerobic glycolysis, a critical metabolic pathway in cells .
Mode of Action
Oxamic acid acts as an inhibitor of LDH . It attaches to the LDH-NADH complex, effectively closing off the active site of LDH . This action inhibits the conversion process of pyruvate into lactate, disrupting the normal function of LDH .
Biochemical Pathways
The primary biochemical pathway affected by oxamic acid is anaerobic glycolysis . By inhibiting LDH, oxamic acid disrupts the conversion of lactate to pyruvate and vice versa, which is a key step in this pathway . This disruption can affect downstream effects such as energy production in cells, as anaerobic glycolysis is a significant source of ATP in the absence of oxygen .
Pharmacokinetics
It’s known that oxamic acid is a water-soluble compound , which suggests it could have good bioavailability
Result of Action
The inhibition of LDH by oxamic acid can lead to a decrease in lactate production . This can have various effects at the molecular and cellular levels, potentially affecting energy production and other metabolic processes. For instance, in cancer cells, which often rely on anaerobic glycolysis (also known as the Warburg effect), the inhibition of LDH could potentially disrupt energy production and growth .
Action Environment
The action of oxamic acid can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the ionization state of oxamic acid, influencing its ability to interact with LDH . Additionally, the presence of other substances in the environment, such as other metabolites or drugs, could potentially interact with oxamic acid or compete with it for binding to LDH . .
将来の方向性
Oxamic acids have emerged as potent precursors for the generation of carbamoyl radicals . The recent development in the chemistry of carbamoyl radicals generated from oxamic acids has been described in several papers . This mild and efficient method compares well with previous methods of generation of these nucleophilic radicals .
生化学分析
Biochemical Properties
Oxamic acid plays a significant role in biochemical reactions, particularly as an inhibitor of lactate dehydrogenase A . The active site of lactate dehydrogenase (LDH) is closed off once oxamic acid attaches to the LDH-NADH complex, effectively inhibiting it
Cellular Effects
Oxamic acid has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce the lactate production of adipose tissue and skeletal muscle, and decrease serum levels of TG, FFA, CRP, IL-6, and TNF-α in db/db mice . This suggests that oxamic acid can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of oxamic acid primarily involves its interaction with lactate dehydrogenase (LDH). Oxamic acid directly inhibits the LDH-catalyzed conversion process of pyruvate into lactate . This inhibition occurs when oxamic acid attaches to the LDH-NADH complex, effectively closing off the active site of LDH . This action can lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
While specific long-term effects of oxamic acid in laboratory settings are not extensively documented, it’s known that oxamic acid can inhibit the growth of certain cancer cells over time
Dosage Effects in Animal Models
In animal models, specifically db/db mice, treatment with oxamic acid (350–750 mg/kg of body weight) for 12 weeks was shown to decrease body weight gain and blood glucose and HbA1c levels and improve insulin secretion, the morphology of pancreatic islets, and insulin sensitivity
Metabolic Pathways
Oxamic acid is involved in the glycolytic pathway, where it inhibits the enzyme lactate dehydrogenase A This inhibition can affect metabolic flux and metabolite levels
特性
IUPAC Name |
oxamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO3/c3-1(4)2(5)6/h(H2,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWBFZRMHSNYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060052 | |
| Record name | Oxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
| Record name | Oxamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16306 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000046 [mmHg] | |
| Record name | Oxamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16306 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
471-47-6, 66257-53-2 | |
| Record name | Oxamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxamate (repellent) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066257532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxamic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03940 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-amino-2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU60N5OPLG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol](/img/structure/B107996.png)







![3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid](/img/structure/B108013.png)
